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molecular formula C16H14OS B8702100 2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-phenyl- CAS No. 72344-13-9

2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-phenyl-

Cat. No. B8702100
M. Wt: 254.3 g/mol
InChI Key: COMMOHWAHKXFGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912186B2

Procedure details

By a procedure similar to that of example 1.59.1, starting from commercial 4-(methylthio)benzaldehyde and acetophenone, 3-[4-(methylthio)phenyl]-1-phenylprop-2-en-1-one was obtained as yellowish solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.[C:11]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)(=[O:13])[CH3:12]>>[CH3:1][S:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[CH:12][C:11]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:13])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CSC1=CC=C(C=C1)C=CC(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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